BenchChemオンラインストアへようこそ!

2-Aminopyridine-3-carboxamide

c-Met kinase Cancer Kinase inhibitor

2-Aminopyridine-3-carboxamide (2-aminonicotinamide) is a heterocyclic building block validated for c-Met kinase inhibitor design (IC50 = 0.022 μM) and direct prostate cancer cytotoxicity. Its 2,3-substitution pattern is critical for target selectivity, differentiating it from regioisomers optimized for IKK-2 or JNK. Procure to support kinase inhibitor SAR campaigns and apoptosis mechanism studies. Hazard classification: Acute Tox. 3 Oral, Eye Irrit. 2, Skin Sens. 1.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 13438-65-8
Cat. No. B084476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopyridine-3-carboxamide
CAS13438-65-8
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N)C(=O)N
InChIInChI=1S/C6H7N3O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,7,9)(H2,8,10)
InChIKeyHTPCDVLWYUXWQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopyridine-3-carboxamide (CAS 13438-65-8) as a Versatile Aminopyridine Carboxamide Scaffold for Kinase and Anticancer Research Procurement


2-Aminopyridine-3-carboxamide (2-aminonicotinamide, CAS 13438-65-8) is a heterocyclic organic compound with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol . It serves as a core scaffold in medicinal chemistry, particularly as a precursor for designing c-Met kinase inhibitors [1] and has demonstrated direct cytotoxic activity against prostate cancer cells [2]. The compound is commercially available at ≥97% purity from major chemical suppliers .

Why Generic Substitution of 2-Aminopyridine-3-carboxamide (CAS 13438-65-8) with Other Aminopyridine Carboxamides Is Not Advisable


The position of the amino and carboxamide groups on the pyridine ring critically dictates biological activity. While 2-aminopyridine-3-carboxamide (2,3-substitution) has demonstrated specific utility as a c-Met kinase inhibitor scaffold and direct anticancer agent [1] [2], its regioisomers—such as 6-aminopyridine-2-carboxamide (2,6-substitution) and 2-aminopyridine-4-carboxamide (2,4-substitution)—exhibit different pharmacological profiles, often optimized for distinct targets like IKK-2 or JNK [3] [4]. Substituting with a generic aminopyridine carboxamide without verifying the specific substitution pattern risks selecting a compound with divergent kinase selectivity, cellular potency, and therapeutic application, thereby compromising experimental reproducibility and project validity.

Quantitative Evidence Guide for 2-Aminopyridine-3-carboxamide (CAS 13438-65-8) Differentiation in Procurement Decisions


c-Met Kinase Inhibition: Comparative Potency of 2-Aminopyridine-3-carboxamide Derivative vs. Reference c-Met Inhibitor BMS-777607

A specific derivative of 2-aminopyridine-3-carboxamide, designated (S)-24o, exhibited potent c-Met kinase inhibition with an IC50 of 0.022 μM [1]. In comparison, the established c-Met inhibitor BMS-777607 (a 3-pyridinecarboxamide analog) demonstrates an IC50 of 20 nM (0.020 μM) against c-Met autophosphorylation in GTL-16 cell lysates [2]. This indicates that optimized derivatives of the 2-aminopyridine-3-carboxamide scaffold can achieve comparable biochemical potency to clinically relevant c-Met inhibitors [3].

c-Met kinase Cancer Kinase inhibitor

Direct Anticancer Activity: Cytotoxicity of 2-Aminopyridine-3-carboxamide vs. Untreated Control in Prostate Cancer Cells

2-Aminopyridine-3-carboxamide (2-aminonicotinamide) demonstrated significant cytotoxicity against prostate cancer (PCa) cell lines 22Rv1 and LNCaP (p < 0.05) relative to untreated controls [1]. Mechanistically, the compound induced apoptosis, evidenced by enhanced cleavage of PARP and caspase-3, and down-regulated the PI3K/AKT and JAK2/STAT3 signaling pathways [1].

Prostate cancer Apoptosis Cytotoxicity

Kinase Selectivity Profile: ABL1 Inhibition by 2-Aminopyridine-3-carboxamide vs. c-Met and JNK Scaffold Specificity

2-Aminopyridine-3-carboxamide exhibited an IC50 of 4990 nM against the ABL1 kinase [1]. In contrast, regioisomeric aminopyridine carboxamides, such as 6-aminopyridine-2-carboxamide, have been optimized as JNK inhibitors [2], while the 2-aminopyridine-3-carboxamide scaffold has been developed for c-Met inhibition with sub-micromolar potency [3]. This indicates that the 2,3-substitution pattern confers a distinct kinase selectivity fingerprint, favoring c-Met over ABL1 and differentiating it from JNK-targeted regioisomers.

Kinase selectivity ABL1 c-Met JNK

Safety Profile: Hazard Classification of 2-Aminopyridine-3-carboxamide vs. Closely Related Aminopyridine Carboxamides

According to supplier safety data, 2-aminopyridine-3-carboxamide (CAS 13438-65-8) is classified as Acute Tox. 3 Oral, Eye Irrit. 2, and Skin Sens. 1 . In contrast, its regioisomer 6-aminopyridine-2-carboxamide (CAS 13538-41-5) is typically supplied with a less severe hazard classification (e.g., no acute toxicity warning for some vendors) . This difference in hazard profile reflects the distinct toxicological properties arising from the specific substitution pattern.

Safety Hazard classification Handling

High-Value Research and Industrial Application Scenarios for 2-Aminopyridine-3-carboxamide (CAS 13438-65-8) Based on Quantitative Evidence


Scaffold for c-Met Kinase Inhibitor Development in Oncology Research

Procure 2-aminopyridine-3-carboxamide as a core scaffold for designing and synthesizing novel c-Met kinase inhibitors. Optimized derivatives of this scaffold have demonstrated potent c-Met inhibition (IC50 = 0.022 μM), comparable to established c-Met inhibitors like BMS-777607 (0.020 μM) [1]. The scaffold offers a distinct intellectual property space and tunable selectivity, with >200-fold lower activity against ABL1 (IC50 = 4.99 μM) [2], making it ideal for medicinal chemistry campaigns targeting c-Met-driven cancers.

Direct Cytotoxic Agent for Prostate Cancer Mechanistic Studies

Use 2-aminopyridine-3-carboxamide as a direct cytotoxic agent to study apoptosis induction and PI3K/AKT/JAK2-STAT3 pathway modulation in prostate cancer models. The compound has demonstrated statistically significant cytotoxicity (p < 0.05) against PCa 22Rv1 and LNCaP cells, coupled with mechanistic evidence of PARP/caspase-3 cleavage and pathway down-regulation [3]. This dual activity enables both phenotypic and mechanistic investigations without requiring extensive synthetic derivatization.

Regioisomeric Specificity Control in Kinase Inhibitor Library Synthesis

Incorporate 2-aminopyridine-3-carboxamide as a regioisomeric control or specific building block in kinase inhibitor library synthesis. The 2,3-substitution pattern is distinct from the 2,4- and 2,6-regioisomers optimized for IKK-2 and JNK inhibition, respectively [4] [5]. This ensures that structure-activity relationship (SAR) studies can accurately attribute biological effects to the precise substitution geometry, critical for intellectual property and lead optimization.

Safety-Controlled Handling for c-Met Targeting Experiments

When procuring for in vitro kinase assays or cell-based studies targeting c-Met, implement the appropriate safety controls specified for 2-aminopyridine-3-carboxamide's hazard classification (Acute Tox. 3 Oral, Eye Irrit. 2, Skin Sens. 1) . This is distinct from the lower hazard profile of some regioisomers and ensures compliance with laboratory safety protocols, particularly for high-throughput screening campaigns where multiple compound classes are handled.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Aminopyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.